N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-methoxy-2-phenylacetamide
Overview
Description
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-methoxy-2-phenylacetamide, also known as FS-1, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of sulfonamide compounds and is known to possess a wide range of biochemical and physiological effects.
Scientific Research Applications
Chemical Modification of Membranes
Research has explored the effects of various amino-reactive reagents on anion and cation permeability of human red blood cells. Studies indicate that certain compounds can decrease anion permeability while others increase cation permeability. These findings suggest potential applications in modifying membrane properties for scientific and medical research, with implications for understanding cell physiology and developing new therapeutic strategies (Knauf & Rothstein, 1971).
Advancements in Polymer Science
Significant research has been conducted in the field of polymer science, particularly in developing new materials for fuel cell applications. For instance, the synthesis of comb-shaped poly(arylene ether sulfone)s with high proton conductivity demonstrates the potential for these materials in energy technologies. Such materials offer improved performance for fuel cells, indicating a broad application spectrum ranging from renewable energy to portable power sources (Kim, Robertson, & Guiver, 2008).
Immunomodulatory Effects
Another area of interest is the immunomodulatory potential of compounds related to N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-methoxy-2-phenylacetamide. Studies have demonstrated the ability of certain compounds to restore and enhance cytolytic T-lymphocyte responses in various experimental models. This suggests potential applications in developing novel immunotherapies for cancer and other diseases where modulation of the immune response is beneficial (Wang et al., 1988).
properties
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-methoxy-2-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-28-20(15-5-3-2-4-6-15)21(25)23-17-11-13-19(14-12-17)29(26,27)24-18-9-7-16(22)8-10-18/h2-14,20,24H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKNCMIJNJQYJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.